Technical Guide: Solubility Profile & Handling of 5-Bromo-2-phenoxyaniline Hydrochloride
Technical Guide: Solubility Profile & Handling of 5-Bromo-2-phenoxyaniline Hydrochloride
This technical guide details the solubility profile, physicochemical behavior, and handling protocols for 5-Bromo-2-phenoxyaniline hydrochloride . It is designed for researchers utilizing this compound as a pharmacophore building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., BTK, TEAD targets).
Executive Summary
5-Bromo-2-phenoxyaniline hydrochloride (CAS: 1185304-59-9) is a specialized aniline derivative used primarily as an intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its structure combines a lipophilic diaryl ether motif with a polarizable bromine substituent, balanced by the ionic character of the hydrochloride salt.
Understanding its solubility landscape is critical for two reasons:
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Reaction Homogeneity: Ensuring complete dissolution in nucleophilic aromatic substitutions or cross-coupling reactions (e.g., Buchwald-Hartwig).
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Purification Efficiency: Leveraging differential solubility for recrystallization versus column chromatography.
Physicochemical Profile
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Molecular Formula: C₁₂H₁₁BrClNO
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Structural Character:
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Core: Aniline (weak base) converted to hydrochloride salt.
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Substituents:
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5-Bromo: Electron-withdrawing, lipophilic, halogen-bond donor.
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2-Phenoxy: Bulky, lipophilic, electron-donating (via resonance), introduces significant steric demand and
-stacking potential.
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Salt Form: The HCl moiety introduces a localized ionic dipole, competing with the global lipophilicity of the phenoxy-bromophenyl scaffold.
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Solubility Landscape
The solubility of 5-Bromo-2-phenoxyaniline hydrochloride is governed by the competition between its ionic lattice energy and the solvation energy provided by the solvent. Unlike simple aniline salts, the bulky phenoxy group increases solubility in chlorinated solvents while maintaining solubility in polar protic media.
Quantitative Estimates & Solvent Compatibility Table
Note: Values are estimated based on structural analogs (e.g., Aniline HCl, 4-Bromoaniline HCl) and general solubility principles for lipophilic organic salts.
| Solvent Class | Specific Solvent | Solubility Rating | Primary Interaction Mechanism | Usage Context |
| Polar Aprotic | DMSO | Very High (>100 mg/mL) | Cation solvation; Dipole-dipole | NMR analysis; Stock solutions; High-temp reactions. |
| DMF | High (>50 mg/mL) | Cation solvation | Cross-coupling reactions. | |
| Polar Protic | Methanol | High (>50 mg/mL) | Hydrogen bonding; Ion-dipole | Dissolution for transfer; Recrystallization solvent. |
| Ethanol | Moderate-High | Hydrogen bonding | Recrystallization (often with heat). | |
| Water | Moderate | Ion-dipole | Aqueous workups; pH adjustment. Solubility decreases in cold water. | |
| Chlorinated | DCM | Moderate | Dispersion forces + Dipole | Unique trait: The phenoxy group aids solubility here compared to simple salts. |
| Chloroform | Moderate | Dispersion forces | Extraction from aqueous phase (if pH < pKa). | |
| Non-Polar | Diethyl Ether | Insoluble | N/A | Antisolvent: Used to precipitate the salt. |
| Hexanes | Insoluble | N/A | Antisolvent: Used to wash filter cakes. |
Critical Solubility Insights
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The "Lipophilic Salt" Effect: While most hydrochloride salts are insoluble in Dichloromethane (DCM), the large hydrophobic surface area of the phenoxy and bromo groups allows this compound to exhibit partial solubility in DCM, especially at slightly elevated temperatures. This can lead to yield losses during aqueous/DCM extractions if the aqueous layer is not sufficiently ionic (salting out required).
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Recrystallization Window: The compound typically shows a steep solubility curve in Ethanol or Isopropanol (IPA) . It is soluble at boiling points but crystallizes upon cooling, making these ideal solvents for purification without chromatography.
Visualization: Solubility Decision Matrix
The following logic flow guides the selection of solvents for reaction, extraction, and purification.
Caption: Decision matrix for solvent selection based on experimental intent (Reaction, Purification, or Analysis).
Experimental Protocols
Protocol A: Saturation Shake-Flask (Solubility Determination)
Use this protocol if exact solubility data is required for a specific solvent batch.
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Preparation: Weigh 100 mg of 5-Bromo-2-phenoxyaniline HCl into a 4 mL glass vial.
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Addition: Add the target solvent (e.g., Methanol) in 100 µL increments.
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Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.
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Observation:
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Clear Solution: Solubility limit not reached. Continue adding solid or record as "> [concentration]".
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Turbid/Solid Persists: Solubility limit reached.
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Calculation:
Protocol B: Recrystallization (Purification)
Recommended for removing non-ionic organic impurities.
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Dissolution: Place crude solid in an Erlenmeyer flask. Add Ethanol (absolute) dropwise while heating to reflux (approx. 78°C) until the solid just dissolves.
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Tip: If the solution is dark, add activated charcoal, boil for 2 mins, and filter hot through Celite.
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Nucleation: Remove from heat. Allow to cool slowly to room temperature (20-25°C).
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Precipitation: If crystals do not form, add Diethyl Ether (antisolvent) dropwise until slight turbidity appears, then cool to 0-4°C in an ice bath.
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Collection: Filter the white/off-white crystals via vacuum filtration. Wash the cake with cold Ether/Hexane (1:1).
Protocol C: Free Base Liberation
Required if the reaction demands the nucleophilic free amine.
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Suspension: Suspend the HCl salt in Dichloromethane (DCM) .
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Neutralization: Add an equal volume of saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH.
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Extraction: Shake vigorously. The solid will dissolve as it converts to the free base and partitions into the DCM layer.
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Separation: Collect the organic layer, dry over MgSO₄, and concentrate in vacuo.
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Result: The free base is an oil or low-melting solid, highly soluble in non-polar organics but insoluble in water.
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Handling & Stability
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Hygroscopicity: HCl salts of anilines are moderately hygroscopic. Store in a desiccator or tightly sealed under inert gas (Nitrogen/Argon).
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Oxidation Sensitivity: The aniline moiety is susceptible to oxidation (browning) upon prolonged exposure to air/light. Store in amber vials.
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Safety (SDS Summary):
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Signal Word: Warning.
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Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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References
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Sigma-Aldrich. 2-Phenoxyaniline Derivatives & Building Blocks. Retrieved from
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ChemicalBook. 5-Bromo-2-phenoxyaniline hydrochloride (1185304-59-9) Properties and Safety. Retrieved from
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BLD Pharm. Product Datasheet: 5-Bromo-2-phenoxyaniline hydrochloride.[1] Retrieved from
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Santa Cruz Biotechnology. Aniline Hydrochloride Derivatives Solubility Data. Retrieved from
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National Institute of Standards and Technology (NIST). Solubility of Organic Salts in Mixed Solvents. Retrieved from
